1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
Overview
Description
3MB-PP1(cas 956025-83-5) is a highly potent and uniquely specific tyrosine kinase inhibitor of a rationally engineered v-Src tyrosine kinase. At 10 μM, it can block mitotic progression in cells expressing analog-sensitive Plk1 alleles and has been used to selectively sensitize Plk1 to small-molecule inhibitors.
Mechanism of Action
Target of Action
The compound, also known as 4-AMINO-1-TERT-BUTYL-3-(3-METHYLBENZYL)PYRAZOLO[3,4-D]PYRIMIDINE, is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src compared to wild-type v-Src . It also inhibits wild-type Fyn .
Mode of Action
The compound competes with ATP, thereby inhibiting the activity of Src-family tyrosine kinases . This inhibition is reversible and highly selective, especially for the I338G mutant v-Src .
Biochemical Pathways
The inhibition of Src-family tyrosine kinases by this compound affects various biochemical pathways. Src-family tyrosine kinases play crucial roles in cellular proliferation, survival, and differentiation. Therefore, the inhibition of these kinases can lead to changes in these cellular processes .
Result of Action
The inhibition of Src-family tyrosine kinases by this compound can lead to changes in cellular proliferation, survival, and differentiation . The exact molecular and cellular effects would depend on the specific cellular context and the presence of the I338G mutant v-Src .
Biochemical Analysis
Biochemical Properties
These reactions could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to inhibit Src-family tyrosine kinases , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
These reactions could potentially influence the interactions of this compound with biomolecules, leading to changes in enzyme activity and gene expression .
Properties
IUPAC Name |
1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCOTGCSHZKHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647754 | |
Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956025-83-5 | |
Record name | 3Mb-PP1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3MB-PP1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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